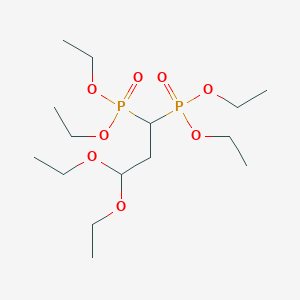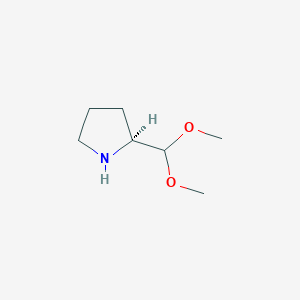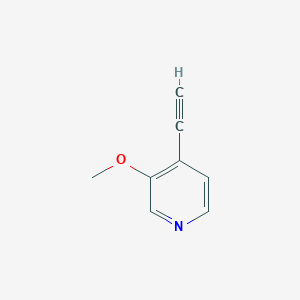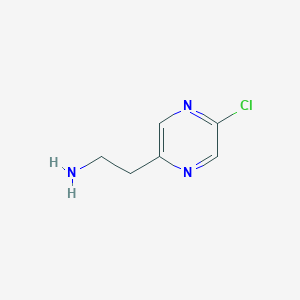
3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal
描述
3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal: is an organic compound that belongs to the class of acetals. Acetals are formed by the reaction of aldehydes or ketones with alcohols in the presence of an acid catalyst. This compound is characterized by the presence of two diethylphosphono groups and a propionaldehyde diethyl acetal moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal typically involves the reaction of propionaldehyde with diethylphosphono compounds in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes further reaction to form the acetal. The reaction conditions often include the use of an acid catalyst such as hydrochloric acid or sulfuric acid, and the removal of water to drive the equilibrium towards the formation of the acetal .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction is typically carried out in a reactor equipped with a distillation column to remove water and drive the reaction to completion. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: 3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the acetal back to the corresponding aldehyde.
Substitution: The diethylphosphono groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Propionaldehyde.
Substitution: Substituted phosphono compounds.
科学研究应用
3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the preparation of phosphonate-based drugs.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting metabolic pathways involving phosphonates.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
作用机制
The mechanism of action of 3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal involves its reactivity as an acetal. The compound can undergo hydrolysis to release the corresponding aldehyde and diethylphosphono groups. The aldehyde can then participate in various chemical reactions, while the diethylphosphono groups can act as nucleophiles or electrophiles in different reaction pathways. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
相似化合物的比较
3,3-Bis(dimethylphosphono)propionaldehyde diethyl acetal: Similar structure but with dimethylphosphono groups instead of diethylphosphono groups.
3,3-Bis(diphenylphosphono)propionaldehyde diethyl acetal: Similar structure but with diphenylphosphono groups.
3,3-Bis(diethylphosphono)butyraldehyde diethyl acetal: Similar structure but with a butyraldehyde moiety instead of propionaldehyde.
Uniqueness: 3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal is unique due to the presence of diethylphosphono groups, which provide specific reactivity and applications in organic synthesis and industrial processes. The compound’s ability to form stable acetals and undergo various chemical reactions makes it valuable in different scientific and industrial contexts .
属性
IUPAC Name |
1,1-bis(diethoxyphosphoryl)-3,3-diethoxypropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34O8P2/c1-7-18-14(19-8-2)13-15(24(16,20-9-3)21-10-4)25(17,22-11-5)23-12-6/h14-15H,7-13H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVRSVYGCFLSPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(P(=O)(OCC)OCC)P(=O)(OCC)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701161032 | |
| Record name | P,P,P′,P′-Tetraethyl P,P′-(3,3-diethoxypropylidene)bis[phosphonate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701161032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196152-49-4 | |
| Record name | P,P,P′,P′-Tetraethyl P,P′-(3,3-diethoxypropylidene)bis[phosphonate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196152-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | P,P,P′,P′-Tetraethyl P,P′-(3,3-diethoxypropylidene)bis[phosphonate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701161032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S,S)-(COD)Ir[Bn-SpinPHOX]](/img/structure/B3220315.png)
![(R,S)-(COD)Ir[iPr-SpinPHOX]](/img/structure/B3220320.png)
![2-[2,2-Difluoro-1-(MEM)ethenyl]boronic acid neopentylglycol ester](/img/structure/B3220327.png)





![2,3-Dihydro-pyrano[2,3-B]pyridin-4-one](/img/structure/B3220394.png)

![6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B3220396.png)


